5-Hydroxy-2-methoxypyridine
Overview
Description
5-Hydroxy-2-methoxypyridine is a heterocyclic building block used in various chemical synthesis . It has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .
Synthesis Analysis
5-Hydroxy-2-methoxypyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-2-methoxypyridine is C6H7NO2 .Physical And Chemical Properties Analysis
The molecular formula of 5-Hydroxy-2-methoxypyridine is C6H7NO2. It has a molar mass of 125.13 g/mol. The predicted density is 1.190±0.06 g/cm3. The melting point is 81 °C and the predicted boiling point is 330.1±22.0 °C .Scientific Research Applications
Application 1: Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA
- Summary of the Application: The study evaluated 2-methoxypyridine as a cationic thymidine mimic in the A-T base pair . The goal was to enhance the thermal stability of the DNA double helix without compromising the sequence selectivity .
- Methods of Application: DNA and peptide nucleic acid (PNA) sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .
- Results or Outcomes: Introduction of the new nucleobase caused a loss of thermal stability by 10°C in DNA-DNA duplexes and 20°C in PNA-DNA duplexes over a range of mildly acidic to neutral pH . Despite the decrease in thermal stability, the NMR structural studies showed that the new nucleobase formed the expected protonated base pair at pH 4.3 .
Application 2: Synthesis of Various Compounds
- Summary of the Application: 5-Hydroxy-2-methoxypyridine was used as a starting reagent for the synthesis of various compounds .
- Methods of Application: It was used in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] .
- Results or Outcomes: The compound was successfully used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . It also formed a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .
Application 3: Synthesis of Fluorinated Pyridines
- Summary of the Application: 5-Hydroxy-2-methoxypyridine can be used in the synthesis of fluorinated pyridines .
- Methods of Application: The compound is reacted with F2/N2 in the presence of a strong acid to produce N-Fluoropyridinium salts . These salts can then be treated with a base to undergo an elimination reaction, resulting in the formation of 2-fluoropyridines .
- Results or Outcomes: The process successfully synthesizes 2-fluoropyridines, which are important compounds in the field of organic chemistry .
Application 4: Synthesis of 2-Pyridones
- Summary of the Application: 5-Hydroxy-2-methoxypyridine can be used in the synthesis of 2-pyridones , which have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- Methods of Application: The synthesis methods of 2-pyridone have been extensively and comprehensively reviewed . The synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results or Outcomes: The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .
Application 5: Synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde
- Summary of the Application: 5-Hydroxy-2-methoxypyridine was used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The compound was successfully synthesized .
Application 6: Synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]
- Summary of the Application: 5-Hydroxy-2-methoxypyridine was used in the synthesis of [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The compound [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2] was successfully synthesized .
Safety And Hazards
properties
IUPAC Name |
6-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKDKVMHWPZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469560 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxypyridine | |
CAS RN |
51834-97-0 | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.